molecular formula C8H7ClN2O B1492679 4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole CAS No. 2091713-90-3

4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole

Cat. No. B1492679
CAS RN: 2091713-90-3
M. Wt: 182.61 g/mol
InChI Key: KWHXWSAVHXAXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole” is a complex organic compound that contains a pyrazole ring, a furan ring, and a chloromethyl group. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms. Furan is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a furan ring, and a chloromethyl group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrazole ring, the furan ring, and the chloromethyl group. These groups could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. These properties could include its melting point, boiling point, solubility, and others .

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

Research has developed novel pyrazoline derivatives for potential anti-inflammatory and antibacterial applications. These derivatives, synthesized through microwave-assisted methods, exhibit high yields and environmental friendliness. Some compounds demonstrated significant in vivo anti-inflammatory activity and potent antibacterial effects, suggesting their potential as templates for anti-inflammatory drugs (Ravula et al., 2016).

Antioxidant Agents

Another study focused on synthesizing novel chalcone derivatives as antioxidants. These compounds were evaluated for in vitro antioxidant activity, showing promising results. The research underscores the potential of these derivatives in antioxidant applications, backed by ADMET, QSAR, and bioactivity studies (Prabakaran et al., 2021).

Thermal Behavior Analysis

The thermal decomposition kinetics and mechanisms of a specific pyrazole compound were studied, revealing insights into its stability and thermal safety. Such analyses are crucial for evaluating the practical applications of pyrazole-based compounds in various industries (Wang et al., 2012).

Schiff Bases with Antimicrobial Activity

Research on chitosan Schiff bases incorporating pyrazole derivatives has shown promising antimicrobial activities. These findings suggest applications in developing new antimicrobial agents, highlighting the versatile utility of pyrazole derivatives (Hamed et al., 2020).

Catalytic Synthesis and Molecular Modeling

A study on the catalytic synthesis and molecular modeling of chalcone derivatives aimed at producing highly potent antioxidant agents showcases the chemical versatility and potential health benefits of these compounds. This research contributes to the understanding of their mechanisms of action and potential therapeutic applications (Prabakaran et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its specific chemical structure and the context in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical properties. For example, if the compound is volatile or reactive, it could pose certain risks. Additionally, the compound could potentially be harmful if ingested or inhaled .

Future Directions

The future research directions for this compound could involve further studies to better understand its chemical properties and potential applications. This could include research into its potential use in various industries, such as pharmaceuticals, materials science, and others .

properties

IUPAC Name

4-(chloromethyl)-5-(furan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHXWSAVHXAXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole
Reactant of Route 5
4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole
Reactant of Route 6
4-(chloromethyl)-3-(furan-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.